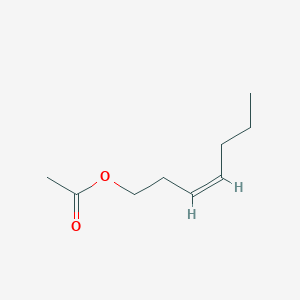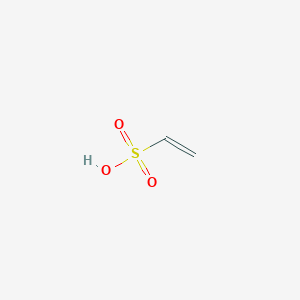
Vinylsulfonic acid
Descripción general
Descripción
Vinylsulfonic acid, also known as vinylsulfonate, belongs to the class of organic compounds known as organosulfonic acids . Organosulfonic acids are compounds containing the sulfonic acid group, which has the general structure RS(=O)2OH (R is not a hydrogen atom) .
Synthesis Analysis
The synthesis of vinyl sulfones has been a topic of significant interest to organic chemists . Numerous methods have been developed, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . Vinylsulfonic acid can also be prepared by sulfochlorination of chloroethane, dehydrohalogenation to vinylsulfonyl chloride, and subsequent hydrolysis of the acid chloride .Molecular Structure Analysis
The molecular formula of Vinylsulfonic acid is C2H4O3S . It has an average mass of 108.116 Da and a mono-isotopic mass of 107.988113 Da . The structure of Vinylsulfonic acid includes a total of 9 bonds. There are 5 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Chemical Reactions Analysis
Vinyl sulfones are known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions . They have also been shown to potently inhibit a variety of enzymatic processes, providing unique properties for drug design and medicinal chemistry .Physical And Chemical Properties Analysis
Vinylsulfonic acid has a molecular formula of C2H4O3S and an average mass of 108.116 Da .Aplicaciones Científicas De Investigación
Application in Polymerization
Scientific Field
Summary of Application
Vinylsulfonic acid is used in the polymerization process to produce polyvinylsulfonic acid. The C=C double bond in vinylsulfonic acid is highly reactive, making it suitable for polymerization .
Methods of Application
The polymerization of vinylsulfonic acid typically involves the use of a radical initiator. The process is carried out under controlled temperature and pH conditions .
Results or Outcomes
The polymerization of vinylsulfonic acid results in the formation of polyvinylsulfonic acid. This polymer has various applications in the electronics industry, such as in the production of photoresists .
Application in Ion Exchange Resins
Scientific Field
Summary of Application
Vinylsulfonic acid can be grafted onto polymeric supports like polystyrene to create highly acidic ion exchangers .
Methods of Application
The grafting process involves the reaction of the activated C=C double bond of vinylsulfonic acid with the polymeric support .
Results or Outcomes
The resulting ion exchangers are used as catalysts for various chemical reactions, including esterification and Friedel-Crafts acylations .
Application in Fuel Cells
Scientific Field
Summary of Application
Polymers derived from vinylsulfonic acid are used in the production of ion-conductive polymer electrolyte membranes (PEM) for fuel cells .
Methods of Application
The production of these membranes involves the polymerization of vinylsulfonic acid to form a polymer with high ion exchange capacity and proton conductivity .
Results or Outcomes
The resulting PEMs are characterized by their high energy density, high conversion efficiency, and low emission profiles, making them suitable for use in fuel cells .
Application in Acid-Catalysed Organic Synthetic Reactions
Scientific Field
Summary of Application
Vinylsulfonic acid is used in the preparation of highly acidic or anionic homopolymers and copolymers. These polymers are used as catalysts for various acid-catalysed organic synthetic reactions .
Methods of Application
A graft, radical polymerization procedure is employed, allowing the immobilisation of the acid form of vinylsulfonic acid monomer onto various carrier materials, such as polystyrene, silica or polysaccharide-based gels .
Results or Outcomes
These high-density poly(vinylsulfonic acid)-grafted materials demonstrated superior catalytic performance in esterification, Friedel–Crafts acylation, and condensation reactions . Moreover, these novel materials show high stability, significant anticorrosion capability and can be easily recycled .
Application in Laboratory Techniques
Scientific Field
Summary of Application
The anionic nature of SVS and PVS polymers and copolymers make them useful in ion exchange applications that range from potential therapeutics and medical devices, to use as laboratory reagents and in laboratory techniques (electrophoresis) .
Methods of Application
The application of these polymers in laboratory techniques involves their use as reagents in various biochemical assays and electrophoresis .
Results or Outcomes
The use of these polymers in laboratory techniques enhances the accuracy and efficiency of the assays and electrophoresis .
Application in Ion Exchange Resins or Proton Conducting Membranes
Summary of Application
Polymers that contain sulfonic groups, such as p-styrene sulfonic acid, 2-acrylamide-2-methylpropane-1-sulfonic acid, and allyl sulfonic acid have very large applications in ion exchange resins or proton conducting membranes .
Methods of Application
The application of these polymers in ion exchange resins or proton conducting membranes involves their synthesis through polymerization .
Results or Outcomes
These polymers are characterized by high ionic separation of high and two-way proton content .
Application in Nucleophilic Addition Reactions
Summary of Application
The activated C=C double bond of vinylsulfonic acid reacts readily with nucleophiles in an addition reaction .
Methods of Application
This involves the reaction of vinylsulfonic acid with various nucleophiles. For example, 2-aminoethanesulfonic acid is formed with ammonia and 2-methylaminoethanesulfonic acid with methylamine .
Results or Outcomes
The resulting compounds have various applications in the chemical industry, including the production of dyes, pharmaceuticals, and other organic compounds .
Application in the Production of Highly Acidic or Anionic Homopolymers and Copolymers
Summary of Application
Vinylsulfonic acid is the monomer in the preparation of highly acidic or anionic homopolymers and copolymers .
Methods of Application
This involves the polymerization of vinylsulfonic acid, often in combination with other monomers .
Results or Outcomes
These polymers are used in the electronic industry as photoresists, as ion-conductive polymer electrolyte membranes (PEM) for fuel cells .
Application in the Production of Poly(perfluoro sulfonic acid)s and Sulfonated Poly Arylene-based Polymers
Summary of Application
Sulfonic acid contains vinyl polymers, Sulfonic iodine contains a polymer-rich in structural diversity such as poly(perfluoro sulfonic acid)s and sulfonated poly arylene-based polymers .
Results or Outcomes
These polymers become increasingly significant as the polymer electrolyte membrane for fuel cells .
Direcciones Futuras
The synthesis of vinyl sulfones, including Vinylsulfonic acid, continues to be a significant area of interest for organic chemists . Recent advances have focused on the development of new methods for their preparation, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones . These developments suggest a promising future for the use of vinyl sulfones in various applications, including drug design and medicinal chemistry .
Propiedades
IUPAC Name |
ethenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVXSWCKKBEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-52-0, 3039-83-6 (hydrochloride salt) | |
| Record name | Poly(vinylsulfonic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047018 | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylsulfonic acid | |
CAS RN |
1184-84-5 | |
| Record name | Vinylsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylsulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLSULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

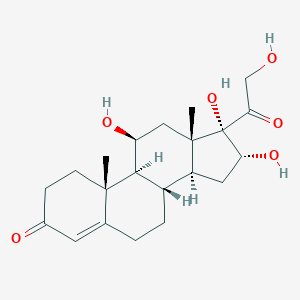
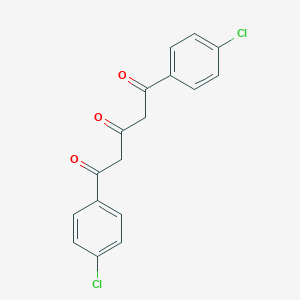
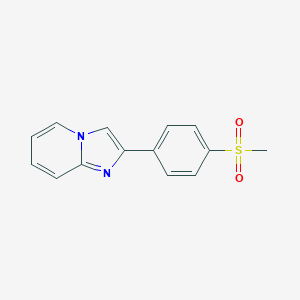
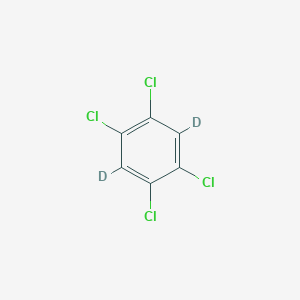
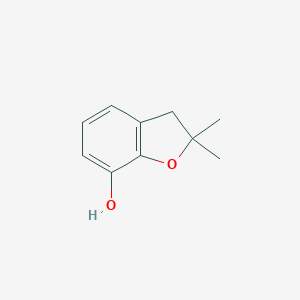
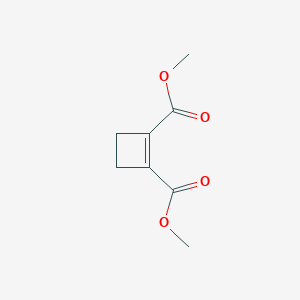
![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
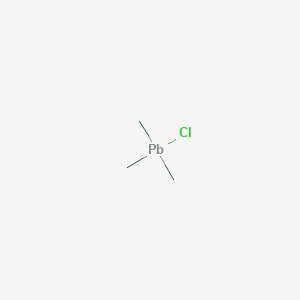

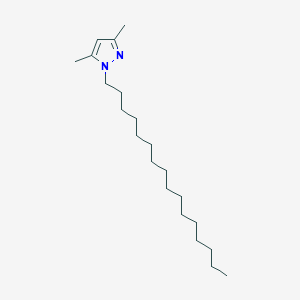
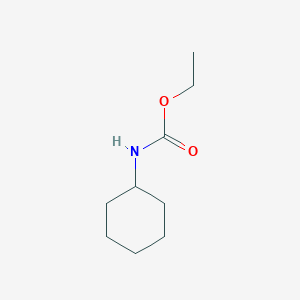
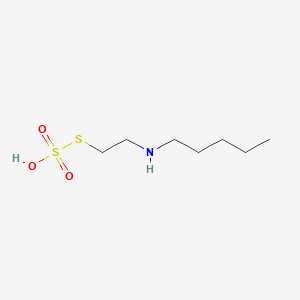
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)
